molecular formula C5H4N4 B1217852 1h-Pyrazolo[3,4-d]pyrimidine CAS No. 271-80-7

1h-Pyrazolo[3,4-d]pyrimidine

Cat. No.: B1217852
CAS No.: 271-80-7
M. Wt: 120.11 g/mol
InChI Key: QUKPALAWEPMWOS-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyrimidine ring. This compound has garnered significant attention due to its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug design and development.

Mechanism of Action

Target of Action

1H-Pyrazolo[3,4-d]pyrimidine is a compound that has been found to have significant anticancer activity. The primary targets of this compound are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They play pivotal roles in regulating various essential cellular processes .

Mode of Action

This compound interacts with its targets, the protein kinases, by inhibiting their function . This inhibition is achieved through the compound’s ability to mimic the hinge region binding interactions in kinase active sites . This allows the compound to direct its activity and selectivity to multiple oncogenic targets .

Biochemical Pathways

The inhibition of protein kinases by this compound affects several biochemical pathways. These include pathways involved in cell growth regulation, differentiation, migration, and metabolism . The compound’s action on these pathways leads to the disruption of cellular signaling processes, which in turn can lead to the inhibition of cancer cell proliferation .

Pharmacokinetics

It is known that the compound possesses anticancer activity at varying doses

Result of Action

The result of this compound’s action is the inhibition of the proliferation of cancer cells . This is achieved through its interaction with protein kinases and its impact on various biochemical pathways . The compound’s action leads to significant antitumor activity against various types of cancer cells .

Biochemical Analysis

Biochemical Properties

1h-Pyrazolo[3,4-d]pyrimidine plays a pivotal role in biochemical reactions by acting as an inhibitor of protein kinases. It interacts with enzymes such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor tyrosine kinases (EGFR-TKs). These interactions are primarily characterized by the binding of this compound to the ATP-binding site of the kinases, thereby inhibiting their activity. This inhibition disrupts the phosphorylation processes that are essential for cell division and survival, making this compound a promising candidate for anticancer therapies .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7, HCT-116, and HepG-2 by inducing cell cycle arrest and promoting apoptosis. The compound influences cell signaling pathways by inhibiting CDK2/cyclin A2 activity, leading to alterations in gene expression and cellular metabolism. Additionally, this compound affects cell signaling pathways such as the VEGFR-2 pathway, further contributing to its antiproliferative effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly protein kinases. The compound mimics the adenine ring of ATP, allowing it to fit into the ATP-binding site of kinases. This binding inhibits the kinase activity by preventing the transfer of the phosphoryl group from ATP to target proteins. The inhibition of kinase activity leads to the disruption of phosphorylation-dependent signaling pathways, resulting in cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit VEGFR-2, further elucidating its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that this compound maintains its antiproliferative effects over extended periods, with consistent inhibition of cancer cell growth observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed. The threshold for these adverse effects varies depending on the animal model and the specific formulation of this compound used in the studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its role as a kinase inhibitor. The compound interacts with enzymes such as CDKs and EGFR-TKs, affecting metabolic flux and metabolite levels. These interactions lead to alterations in cellular metabolism, including changes in the levels of phosphorylated proteins and other metabolites involved in cell signaling pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its ability to bind to specific proteins, which facilitates its localization to target sites such as the ATP-binding sites of kinases. This targeted distribution enhances the compound’s efficacy as a kinase inhibitor .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with kinases and other biomolecules. The compound’s activity is influenced by its localization, as it needs to be in proximity to its target kinases to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Preparation Methods

The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 3-aminopyrazole with formamide under acidic conditions to form the desired compound . Another approach involves the cyclization of 3-aminopyrazole with ethyl formate in the presence of a base . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1H-Pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents (e.g., ethanol, methanol), and controlled temperatures. Major products formed from these reactions vary depending on the specific reagents and conditions used.

Comparison with Similar Compounds

1H-Pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the ability to interact with a wide range of biological targets, making it a versatile scaffold for drug design.

Properties

IUPAC Name

1H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-4-2-8-9-5(4)7-3-6-1/h1-3H,(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKPALAWEPMWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181566
Record name Pyrazolo(3,4-d)pyrimidine
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Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271-80-7
Record name 1H-Pyrazolo[3,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=271-80-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo(3,4-d)pyrimidine
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Record name 271-80-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82206
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Record name Pyrazolo(3,4-d)pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Di-(2-propyl)-2-chloroethoxymethylphosphonate is reacted with 4,6-bismethylmercapto-pyrazolo[3,4-d]pyrimidine (Tetrahedron, 1967, 23: 891) in the presence of DBU to effect attachment at the pyrazole ring nitrogen(s). Displacement of the 4-methymercapto functionality and concommitant monoester hydrolysis is then effected using aqueous sodium hydroxide. Displacement of the remaining 6-methymercapto group is accomplished (after initial oxidation with m-chloroperbenzoic acid to the intermediate methy sulfone) using methanolic ammonia. Bromination at the 3-position is performed according to the procedure described in J. Med. Chem. 1984, 27: 1026-30. Displacement of the 3-bromo group with Fmoc-protected propargylamine is effected using the palladium(0) catalyst described above. The remaining phosphate ester is then deprotected using bromotrimethylsilane. Pyrophosphorylation, deprotection and dye coupling are then performed as described above to yield the fluorescently labeled PME-G-pp analog (pyrazolo[3,4-d]pyrimidine analog).
[Compound]
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phosphate ester
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Di-(2-propyl)-2-chloroethoxymethylphosphonate
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4-methymercapto
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monoester
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Synthesis routes and methods II

Procedure details

Analogously to Example 32, 521 mg (2.00 mmol) of 3-amino-4-(3-chlorophenylamino)-1H-pyrazolo[3,4-d]pyrimidine (see Step 1.6) and 343 μl of acetic acid are dissolved in 50 ml of methanol and reacted with 567 mg (3.0 mmol) of 4-(thiazol-2-yl)-benzaldehyde to form 4-(3chloro-phenylamino)-3t{4-(thiazol-2-yl)-phen-1-yl)methyleneamino]-1H-pyrazolo[3,4-d]pyrimidine. The above intermediate is reduced in 30 ml of DMEU with 16 ml (16 mmol) of DIBAL-H and worked up analogously. The crude product is dissolved in THF/methanol; 20 g of silica gel are added and the mixture is dried to a powder. Application to a silica gel column and elution with CH2Cl2/methanol/H2O/acetic acid (85:13:1.5:0.5) yield 4-(3-chloro-phenylamino)-3-[4-(thiazol-2-yl)-benzylamino]-1H-pyrazolo[3,4-d]pyrimidine; m.p. 241-243° C.; TLC: Rf=0.44 (CHCl3/methanol/H2O/acetic acid=85:13:1.5:0.5); HPLC: tRet(grad20-100)=9.0; FAB-MS: (M+H)+=434.
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521 mg
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343 μL
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50 mL
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567 mg
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Synthesis routes and methods III

Procedure details

Analogously to Example 5, 436 mg (2.3 mmol) of N-ethoxycarbonyl-(D/L)-valine [prepared from (D/L)-valine as described in J. Org. Chem. 60, 7256 (1995)] in 4.8 ml of THF and 506 μl (4.6 mmol) of NMM are activated with 349 μl (2.6 mmol) of isobutyl chloroformate and then reacted with 600 mg (2.3 mmol) of 3-amino-4-(3-chloro-phenylamino)-1H-pyrazolo[3,4-d]pyrimidine (see Step 1.6). Dissolution in DMSO (2 ml) at 100° C., addition of 25 ml of ethanol and cooling yield rac.-4-(3-chloro-phenylamino)-3{N-ethoxycarbonyl-valyl)-amino}-1H-pyrazolo[3,4-d]pyrimidine; HPLC: tRet(grad20-100/20)=13.2; FAB-MS: (M+H)+=432.
[Compound]
Name
N-ethoxycarbonyl-(D/L)-valine
Quantity
436 mg
Type
reactant
Reaction Step One
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Quantity
506 μL
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reactant
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349 μL
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600 mg
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25 mL
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4.8 mL
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2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1h-Pyrazolo[3,4-d]pyrimidine
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1h-Pyrazolo[3,4-d]pyrimidine
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1h-Pyrazolo[3,4-d]pyrimidine
Reactant of Route 4
1h-Pyrazolo[3,4-d]pyrimidine
Reactant of Route 5
1h-Pyrazolo[3,4-d]pyrimidine
Reactant of Route 6
1h-Pyrazolo[3,4-d]pyrimidine
Customer
Q & A

A: 1H-pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potential as EGFR inhibitors. Specifically, these compounds have shown the ability to bind to both the wild-type EGFR (EGFRWT) and the mutant EGFR (EGFRT790M) []. The interaction with EGFR is primarily attributed to the compound's ability to compete with ATP for binding at the enzyme's active site, thereby inhibiting its activity. This inhibition then disrupts downstream signaling pathways involved in cell proliferation and survival, leading to anti-tumor effects.

A: this compound derivatives have been identified as potent and selective ATP-competitive inhibitors of mTOR []. Inhibition of mTOR leads to a cascade of downstream effects, primarily impacting cell growth, proliferation, and survival. By blocking mTOR signaling, these compounds can disrupt essential cellular processes, including protein synthesis, ribosome biogenesis, and nutrient uptake, ultimately leading to growth arrest and cell death in cancer cells.

A: Yes, certain this compound derivatives have been identified as dual ERK/PI3K inhibitors []. This dual inhibition is significant because the MAPK and PI3K signaling pathways are often dysregulated in cancer, contributing to uncontrolled cell growth and survival. By simultaneously targeting both pathways, these compounds offer a promising strategy for cancer therapy, potentially overcoming drug resistance associated with single-target inhibitors and enhancing anti-tumor efficacy.

A: The molecular formula of 4-(2-Furyl)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidine is C17H14N4O2, and its molecular weight is 306.32 g/mol [].

A: Crystals of (S)-1-(3-(4-amino-3-((3,5-dimethoxyphenyl)ethynyl)-1H-pyrazolo[3,4-d]pyrimidine-1-yl)-1-pyrrolidinyl)-2-propene-1-one exhibit characteristic peaks in their X-ray powder diffraction spectrum at diffraction angles (2θ ± 0.2°) of 9.5°, 14.3°, 16.7°, 19.1°, 20.8°, 21.9°, and 25.2° []. These distinct peaks serve as fingerprints, aiding in the identification and characterization of this specific crystal form.

A: Azolium salts, including 1,3-dimethylbenzimidazolium iodide, can act as catalysts in the aroylation of 4-chloro-1H-pyrazolo[3,4-d]pyrimidines with aromatic aldehydes []. The mechanism involves the formation of an intermediate, where the azolium salt facilitates the reaction between the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine and the aromatic aldehyde. This catalytic action allows the reaction to proceed under milder conditions and with enhanced efficiency.

A: Molecular docking studies have been extensively employed to investigate the interactions of this compound derivatives with various biological targets, including EGFR and EGFRT790M [, ]. These computational studies provide valuable insights into the binding modes, affinities, and key interactions responsible for the observed biological activities. By simulating the docking of these compounds into the active sites of target proteins, researchers can predict their inhibitory potential, identify crucial structural features for activity, and guide the design of more potent and selective inhibitors.

A: Research on 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines has revealed that the 6-aryl substituent significantly influences their inhibitory activity against mTOR []. Notably, incorporating 6-ureidophenyl groups resulted in subnanomolar inhibitory concentrations, highlighting the importance of this substitution pattern for potent mTOR inhibition. Interestingly, while 6-arylureidophenyl substituents yielded potent mixed inhibitors of mTOR and PI3Kα, 6-alkylureidophenyl groups led to highly selective mTOR inhibitors, demonstrating the subtle yet impactful role of substituent modifications in fine-tuning selectivity profiles.

A: The incorporation of a benzothiazole ring system into pyrazolo[3,4-d]pyrimidine derivatives has demonstrated promising results in enhancing their biological activity []. This modification has led to compounds with significant inhibitory activity against Pseudomonas aeruginosa and Candida albicans. The specific position and substitution pattern of the benzothiazole ring within the pyrazolo[3,4-d]pyrimidine scaffold can further modulate the compounds' activity and selectivity profiles, highlighting the importance of exploring diverse structural variations.

A: The fumarate salt of (R)-1-(1-acryloylpiperidine-3-yl)-4-amino-N-(benzo[d]oxazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide exhibits superior stability and absorption properties compared to the parent compound and other salt forms []. This enhanced stability is attributed to its non-hygroscopic nature, preventing the formation of channel hydrates, which can compromise the drug's stability during storage and handling. This improved stability translates to better bioavailability and a more consistent therapeutic effect.

A: 4-(Ethylthio)-1-β-D-ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine has shown promising in vivo activity against the avian coccidium, Eimeria tenella, effectively clearing the parasite from infected chicks at a dietary concentration of 50 ppm []. This compound exhibited significantly lower toxicity to host cells compared to related purine-based anticoccidials, suggesting a favorable therapeutic index for treating avian coccidiosis.

A: Compound 22c, a pleuromutilin derivative containing a 6-chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino side chain, displayed potent in vivo bactericidal activity against MRSA in a neutropenic murine thigh infection model []. Notably, 22c exhibited superior efficacy compared to tiamulin, a commonly used pleuromutilin antibiotic, in reducing bacterial load and demonstrated a favorable pharmacokinetic profile with prolonged post-antibiotic effect. These findings highlight its potential as a new therapeutic option for combating MRSA infections.

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